molecular formula C9H8BrN3O B1464711 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine CAS No. 1249703-09-0

6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine

Cat. No. B1464711
CAS RN: 1249703-09-0
M. Wt: 254.08 g/mol
InChI Key: XQLXEXKDIONAAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, nicotinonitriles were prepared employing a Suzuki coupling conditions for 6-(5-bromofuran-2-yl)nicotinonitrile with dichlorophenylboronic acids . This might suggest a potential synthetic route for “6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine”.


Molecular Structure Analysis

While specific structural analysis for “this compound” is not available, studies on similar compounds provide insights. For example, molecular modeling showed the smallest HOMO-LUMO gap for analogue 6-[5-(3,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride (1.91 eV), followed by 6-[5-(2,4-dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride (1.92 eV) . This suggests potential reactivity of the compound .

Scientific Research Applications

Regioselective Synthesis and Crystallography

Regioselective Reactions and Structural Analysis : Research has explored the regioselective displacement reactions of halogenated pyrimidines, leading to various substituted aminopyrimidines. These studies often utilize X-ray crystallography to elucidate the crystal structures of the synthesized compounds, providing insights into their potential for further chemical modifications and applications in materials science (Doulah et al., 2014).

Heterocyclic Chemistry and Drug Synthesis

Thiazolo[4,5-d]pyrimidine Derivatives : The synthesis of thiazolo[4,5-d]pyrimidine derivatives from halogenated pyrimidines highlights the compound's role in developing heterocyclic chemistry. These derivatives have potential applications in medicinal chemistry, showcasing the versatility of pyrimidine compounds in synthesizing biologically active molecules (Bakavoli et al., 2006).

Antimicrobial Activity

Synthesis and Antibacterial Evaluation : Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. This research avenue suggests the potential of pyrimidine compounds, including 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine, in developing new antibacterial agents (Vijaya Laxmi et al., 2019).

Supramolecular Chemistry

Supramolecular Reagents and Hydrogen-Bonding : The development of supramolecular reagents based on pyrimidine derivatives illustrates their utility in forming specific hydrogen-bonding patterns. These patterns are crucial for constructing supramolecular assemblies, indicating the potential of pyrimidine compounds in nanotechnology and molecular engineering (Aakeröy et al., 2007).

Drug Development

Antiprotozoal Agents : Research into pyrimidine derivatives as antiprotozoal agents demonstrates their potential in treating infectious diseases. This area of study highlights the importance of pyrimidine compounds in discovering new therapeutic agents (Ismail et al., 2004).

Future Directions

While specific future directions for “6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine” are not available, research on similar compounds suggests potential for further lead optimization efforts . The synergistic integration of synthetic chemistry, biological screening, and computational analyses could pave the way for further advancements .

properties

IUPAC Name

6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLXEXKDIONAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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